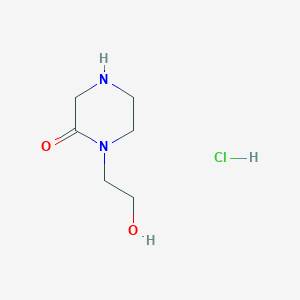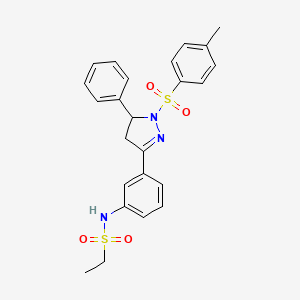
AZ32
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AZ32 是一种新型的共济失调毛细血管扩张症突变激酶抑制剂,以其穿透血脑屏障的能力而闻名。 该化合物在放射增敏多形性胶质母细胞瘤细胞方面表现出显著潜力,使其成为一种很有希望的癌症治疗候选药物 .
科学研究应用
AZ32 在科学研究中有着广泛的应用,包括:
化学: 用作研究共济失调毛细血管扩张症突变激酶抑制的工具。
生物学: 用于研究 DNA 损伤反应和修复机制。
医学: 正在研究其在癌症治疗方面的潜力,特别是在放射增敏多形性胶质母细胞瘤细胞方面。
工业: 用于开发新的治疗剂和药物递送系统
作用机制
AZ32 通过抑制共济失调毛细血管扩张症突变激酶发挥作用,该激酶是参与 DNA 损伤反应的关键酶。这种抑制会破坏 DNA 损伤的修复,从而导致癌细胞对辐射的敏感性增加。 分子靶点包括 DNA 损伤反应途径和 p53 信号通路 .
类似化合物:
AZ31: 另一种共济失调毛细血管扩张症突变激酶抑制剂,具有类似的性质,但血脑屏障穿透性较低。
AZ1390: 是一种更有效的抑制剂,在放射增敏多形性胶质母细胞瘤细胞方面具有更高的功效.
This compound 的独特性: this compound 因其出色的血脑屏障穿透性和口服生物利用度而脱颖而出,使其在治疗脑肿瘤方面非常有效。 其能够以突变的 p53 信号传导放射增敏多形性胶质母细胞瘤细胞的能力进一步突出了其作为靶向癌症治疗的潜力 .
安全和危害
生化分析
Biochemical Properties
N-Methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)benzamide interacts with the ATM kinase, a key enzyme involved in DNA damage response . It exhibits its effects by blocking radiation-induced DNA damage response .
Cellular Effects
In cellular processes, N-Methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)benzamide has been found to exhibit radiosensitizing efficacy in human and murine glioma cultures . It influences cell function by blocking radiation-induced DNA damage response .
Molecular Mechanism
At the molecular level, N-Methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)benzamide exerts its effects by inhibiting the ATM kinase . This inhibition leads to a blockage of the radiation-induced DNA damage response, affecting key biomolecules such as KAP1 and p53 .
Temporal Effects in Laboratory Settings
Over time, N-Methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)benzamide has been observed to maintain its stability and efficacy in laboratory settings
Dosage Effects in Animal Models
In animal models, N-Methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)benzamide has been administered orally at a dosage of 200 mg/kg/day . This dosage has been found to improve the survival rate among mice with brain GL261 tumors or NCI-H2228 NSCLC metastases following whole-head irradiation treatment .
Transport and Distribution
N-Methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)benzamide has good aqueous solubility and blood-brain barrier permeability , suggesting that it can be transported and distributed within cells and tissues effectively
准备方法
合成路线和反应条件: 反应条件通常包括使用有机溶剂、催化剂和控制温度,以确保所需的化学转化 .
工业生产方法: AZ32 的工业生产需要扩大合成路线,同时保持化合物的纯度和收率。 这包括优化反应条件、使用高效反应器,并采用结晶和色谱等纯化技术 .
化学反应分析
反应类型: AZ32 经历各种化学反应,包括:
氧化: 涉及添加氧气或去除氢。
还原: 涉及添加氢气或去除氧气。
取代: 涉及用另一个官能团取代一个官能团.
常用试剂和条件:
氧化: 常用试剂包括高锰酸钾和过氧化氢。
还原: 常用试剂包括氢化锂铝和硼氢化钠。
取代: 常用试剂包括卤素和亲核试剂.
主要产物: 这些反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能产生酮或羧酸,而还原可能产生醇 .
相似化合物的比较
AZ31: Another inhibitor of ataxia-telangiectasia mutated kinase with similar properties but lower blood-brain barrier penetration.
AZ1390: A more potent inhibitor with enhanced efficacy in radiosensitizing glioblastoma multiforme cells.
Uniqueness of AZ32: this compound stands out due to its excellent blood-brain barrier penetration and oral bioavailability, making it highly effective in treating brain tumors. Its ability to radiosensitize glioblastoma multiforme cells with mutant p53 signaling further highlights its potential as a targeted cancer therapy .
属性
IUPAC Name |
N-methyl-4-(6-phenylimidazo[1,2-a]pyrazin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c1-21-20(25)16-9-7-15(8-10-16)18-11-23-19-12-22-17(13-24(18)19)14-5-3-2-4-6-14/h2-13H,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRTUEXVVKVKBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)C2=CN=C3N2C=C(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does AZ32 interact with its target and what are the downstream effects?
A: this compound functions by inhibiting ATM kinase, a crucial component of the DNA damage response (DDR) pathway. [] ATM typically initiates repair mechanisms upon detecting DNA double-strand breaks (DSBs). By inhibiting ATM, this compound disrupts the DDR, leaving tumor cells vulnerable to radiation-induced damage and ultimately leading to increased cell death. [, ] This mechanism is particularly potent in tumor cells with mutations in p53 or other checkpoint control mechanisms, pushing them towards mitotic catastrophe. []
Q2: What is known about the efficacy of this compound in preclinical models?
A: this compound demonstrates promising preclinical efficacy. In mouse models of intracranial gliomas, oral administration of this compound alongside radiotherapy significantly improved survival compared to radiation alone. [, ] This positive outcome was observed in both syngeneic and human orthotopic glioma models. [] Importantly, this compound's ability to penetrate the blood-brain barrier makes it particularly effective against intracranial tumors. [, ]
Q3: Does this compound show activity against multidrug resistance in cancer cells?
A: Research suggests that this compound can reverse multidrug resistance (MDR) mediated by the ABCG2 transporter in colorectal cancer. [] In cells overexpressing ABCG2, this compound increased the intracellular accumulation of the chemotherapeutic drugs mitoxantrone and doxorubicin. [] This effect was not due to changes in ABCG2 expression, suggesting a direct interaction between this compound and the transporter, potentially within its transmembrane domain. []
Q4: What are the implications of this compound's blood-brain barrier penetration for its therapeutic potential?
A: The ability of this compound to effectively cross the blood-brain barrier is significant because it enables the drug to reach therapeutic concentrations within the central nervous system. [, ] This is particularly important for treating brain tumors like glioblastoma multiforme (GBM), which are often resistant to conventional therapies due to limited drug penetration. [, ] this compound’s ability to access the brain, combined with its radiosensitizing properties, makes it a promising candidate for GBM treatment. [, ]
Q5: What are the potential benefits of this compound's selective action on tumor cells?
A: Preclinical studies suggest that this compound might preferentially sensitize tumor cells to radiation while sparing healthy brain tissue. [, ] This selectivity stems from the observation that ATM deficiency might protect neurons from radiation-induced apoptosis. [] While further research is needed to confirm this protective effect, it highlights the potential of this compound to improve the therapeutic ratio in GBM treatment.
- Durant et al. (2016) Abstract 3041: Blood-brain barrier penetrating ATM inhibitor (this compound) radiosensitises intracranial gliomas in mice.
- Durant et al. (2018) Orally Bioavailable and Blood–Brain Barrier-Penetrating ATM Inhibitor (this compound) Radiosensitizes Intracranial Gliomas in Mice.
- Li et al. (2021) this compound Reverses ABCG2-Mediated Multidrug Resistance in Colorectal Cancer.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-(2-methoxyphenyl)-2-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2582317.png)
![N'-[4-(dimethylamino)phenyl]-N-[2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2582321.png)
![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide](/img/structure/B2582322.png)

![N-(4-fluorophenyl)-N-[(2-methylphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2582325.png)
![N-[(3,5-difluorophenyl)methyl]-4-oxo-1-phenyl-1,4-dihydrocinnoline-3-carboxamide](/img/structure/B2582326.png)
![3-(1H-pyrazol-1-yl)-8-(pyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2582327.png)

![2-(1-methyl-2,4-dioxo-5-propoxy-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2582331.png)
![methyl 11-oxo-6H-benzo[c][1]benzoxepine-2-carboxylate](/img/structure/B2582332.png)
![methyl (2Z)-2-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-indol-3-yl}-3-(dimethylamino)prop-2-enoate](/img/structure/B2582333.png)
![2-Chloro-4-[4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)piperidine-1-carbonyl]pyridine](/img/structure/B2582336.png)
![N-(3-chloro-4-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2582338.png)
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]pyridine-2-carboxamide](/img/structure/B2582339.png)
